N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14807250
InChI: InChI=1S/C18H16BrN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
SMILES:
Molecular Formula: C18H16BrN3O2
Molecular Weight: 386.2 g/mol

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14807250

Molecular Formula: C18H16BrN3O2

Molecular Weight: 386.2 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C18H16BrN3O2
Molecular Weight 386.2 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-(6-bromoindol-1-yl)acetamide
Standard InChI InChI=1S/C18H16BrN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Standard InChI Key MUBMRMFDCFDVRO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Introduction

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a complex organic compound that belongs to the class of acetamides. It is characterized by its structural components, which include an indole ring system and an acetylamino group attached to a phenyl ring. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Potential Applications

Compounds with similar structures, such as indole-based acetamides, have been studied for their antitumor and other biological activities. For example, 2-(1H-indol-3-yl)-2-oxo-acetamides have shown antitumor effects against solid tumors like colon and lung cancers . While specific data on N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is not available, its structural features suggest potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including the formation of the indole ring and the attachment of the acetamide and acetylamino groups. Characterization methods like NMR, IR spectroscopy, and mass spectrometry are commonly used to verify the structure and purity of the compound.

Synthesis StepsDescription
Indole Ring FormationOften achieved through Fischer indole synthesis or other methods.
Acetamide FormationTypically involves the reaction of an amine with an acyl chloride.
Acetylamino Group AttachmentMay involve acetylation reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator